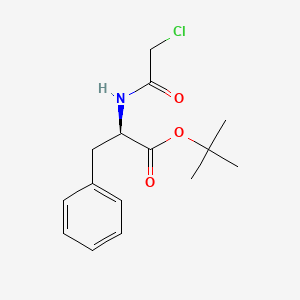

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate was prepared from 1-chloro-2,4-dinitrobenzene, tert-butyl 3-oxobutanoate, and triethylamine, where the acetyl group in tert-butyl 3-oxobutanoate cleaved off during the formation of the title molecule . This suggests that tert-butyl compounds can be synthesized through reactions involving chloro-substituted reagents and that cleavage of certain groups can occur during the process, which may be relevant for the synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate.

Molecular Structure Analysis

The molecular structure and stability of tert-butyl compounds can be analyzed using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and vibrational assignments of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated using Gaussian09 software, and the stability was analyzed using NBO analysis . This indicates that tert-butyl compounds can exhibit stability due to hyper-conjugative interactions and charge delocalization, which could also be true for tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate.

Chemical Reactions Analysis

Tert-butyl compounds can participate in various chemical reactions. The kinetics of cycloaddition between α-phenyl-N-tert-butylnitrone and activated nitriles were determined, leading to the formation of oxadiazoles . This demonstrates that tert-butyl groups can be involved in cycloaddition reactions, which could be a consideration for the chemical reactions of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be diverse. For instance, the phase behavior of tert-butyl compounds such as pivalic acid, 2-methylpropane-2-thiol, and tert-butylamine was studied under different pressures and temperatures . These studies show that tert-butyl compounds can exhibit various phase transitions and thermodynamic properties, which could be extrapolated to understand the properties of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVWIVBKIHNFRW-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)

![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)

![1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2542685.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid](/img/structure/B2542687.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)